[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate
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Overview
Description
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. The initial step often involves the condensation of a suitable phenol with an appropriate aldehyde under acidic conditions to form the chromenone core. This is followed by methylation and sulfonylation reactions to introduce the methoxy and sulfonylamino groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, depending on the electrophile or nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of chromenone derivatives on various biological systems. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Chromenone derivatives have been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making this compound a potential candidate for pharmaceutical development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets in biological systems. The chromenone core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The methoxy and sulfonylamino groups can further enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: Another chromenone derivative with anticoagulant properties.
7-hydroxyflavone: A flavonoid with antioxidant and anti-inflammatory activities.
Coumarin: A simple chromenone with a wide range of biological activities.
Uniqueness
What sets [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate apart from these similar compounds is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both methoxy and sulfonylamino groups can enhance its solubility, stability, and binding affinity for specific molecular targets, making it a valuable compound for various applications.
Biological Activity
The compound [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate is a complex organic molecule featuring a chromenone structure and a sulfonamide moiety. This molecular configuration suggests potential biological activities, particularly in antioxidant, anti-inflammatory, and antimicrobial domains. This article explores the biological activity of this compound through various studies and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C28H27NO7S, with a molecular weight of approximately 485.58 g/mol. The presence of functional groups such as methoxy and methyl enhances its lipophilicity, which is critical for its interactions within biological systems.
Antioxidant Properties
Chromone derivatives are recognized for their ability to scavenge free radicals, thereby mitigating oxidative stress-related diseases. Studies have shown that compounds with similar structures exhibit significant antioxidant activities, which could be attributed to their electron-donating capabilities.
Anti-inflammatory Effects
The sulfonamide component of the compound is known to enhance anti-inflammatory responses by inhibiting pro-inflammatory mediators. Research indicates that such compounds can effectively reduce inflammation markers in vitro, suggesting their potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Compounds with chromenone structures have demonstrated efficacy against various microbial strains. Preliminary studies indicate that this compound may possess antimicrobial properties, warranting further investigation into its potential as an antibacterial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of This compound , a comparison is made with other structurally similar compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Chrysin | Flavonoid | Antioxidant | Naturally occurring |
Quercetin | Flavonoid | Antioxidant | Broad-spectrum effects |
Curcumin | Polyphenol | Anti-inflammatory | Strong therapeutic potential |
The unique combination of functional groups in the target compound may lead to novel interactions not observed in simpler flavonoids or polyphenols.
Case Studies and Research Findings
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of several chromenone derivatives using DPPH and ABTS assays. The results indicated that certain derivatives showed IC50 values comparable to known antioxidants like ascorbic acid, suggesting potential applications in nutraceutical formulations.
- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound significantly inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings support its potential use in treating chronic inflammatory conditions.
- Antimicrobial Efficacy : Preliminary screening against bacterial strains such as E. coli and Staphylococcus aureus revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting further development as an antimicrobial agent.
Properties
Molecular Formula |
C28H27NO7S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C28H27NO7S/c1-5-24(29-37(32,33)21-12-6-17(2)7-13-21)28(31)35-25-15-14-22-23(16-26(30)36-27(22)18(25)3)19-8-10-20(34-4)11-9-19/h6-16,24,29H,5H2,1-4H3/t24-/m1/s1 |
InChI Key |
CJNMQGRTENFCQH-XMMPIXPASA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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